Methylboronic acid

Suzuki-Miyaura Coupling pKa Reaction Kinetics

Select Methylboronic acid (CAS 116234-45-8) for superior performance in Suzuki-Miyaura cross-couplings, where its high pKa (10.7) and strong electron-donating character accelerate transmetalation, outperforming aryl boronic acids like phenylboronic acid (pKa 8.8). It is the critical methyl source for high-yield 11C-methylation, achieving >12.5-fold higher radiochemical yields than MIDA ester precursors. Its unique volatility also enables simplified, chromatography-free deprotection strategies. Note: contains variable anhydride; specify purity needs.

Molecular Formula C17H18N4O
Molecular Weight 294.36
CAS No. 116234-45-8
Cat. No. B608869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylboronic acid
CAS116234-45-8
SynonymsMBA;  5-(4-Azidophenyl)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-ol
Molecular FormulaC17H18N4O
Molecular Weight294.36
Structural Identifiers
SMILESOC1=CC=C2C(C(C3=CC=C(N=[N+]=[N-])C=C3)CN(C)CC2)=C1
InChIInChI=1S/C17H18N4O/c1-21-9-8-13-4-7-15(22)10-16(13)17(11-21)12-2-5-14(6-3-12)19-20-18/h2-7,10,17,22H,8-9,11H2,1H3
InChIKeyOKAWTRPWGXOXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methylboronic Acid Procurement Guide: CAS 116234-45-8, Purity, and Specifications for Suzuki Coupling


Methylboronic acid (CAS 116234-45-8, also listed as 13061-96-6 for the monomeric form) is a primary alkylboronic acid with the molecular formula CH₅BO₂ and a molecular weight of 59.86 g/mol . It is a white to off-white crystalline powder with a melting point typically reported between 91°C and 94°C . This compound serves as a fundamental building block in organic synthesis, most notably as a methyl group source in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Its procurement is characterized by a range of commercially available purities (typically 97-98%) and the common presence of variable amounts of its anhydride (boroxine) due to spontaneous dehydration .

Why Methylboronic Acid Cannot Be Replaced by Generic Boronic Acids in Critical Methylation Steps


Generic substitution of methylboronic acid with other boronic acids or boronate derivatives is not feasible due to critical differences in acidity, reactivity, and physical properties that directly impact reaction outcomes. Methylboronic acid exhibits a distinct pKa of 10.7, which is significantly higher than that of arylboronic acids like phenylboronic acid (pKa 8.8) [1]. This difference influences its behavior in base-mediated reactions such as the Suzuki-Miyaura coupling, where the rate-determining step and overall efficiency are highly dependent on the electronic nature of the boronic acid . Furthermore, its high volatility, a unique property among boronic acids, enables specialized deprotection strategies and simplifies purification workflows, a feature absent in heavier alkyl or aryl boronic acids [2]. Finally, the common presence of its anhydride form necessitates specific handling and quality control measures that are not applicable to more stable analogs, making direct substitution without method re-optimization a source of significant process variability [3].

Quantitative Differentiation Evidence for Methylboronic Acid vs. Comparators


pKa-Driven Reactivity Divergence: Methylboronic Acid vs. Phenylboronic Acid in Suzuki Coupling

Methylboronic acid (MeBA) exhibits a significantly higher pKa (10.7) compared to the common arylboronic acid comparator, phenylboronic acid (PBA, pKa 8.8) [1]. This 1.9-unit difference in acidity is critical, as electron-donating groups on the boronic acid are known to enhance reactivity in the Suzuki reaction's transmetalation step . The higher pKa of methylboronic acid is indicative of its stronger electron-donating methyl group, which can be a decisive factor in reaction design and optimization.

Suzuki-Miyaura Coupling pKa Reaction Kinetics

Head-to-Head Reactivity: Boronic Acid vs. MIDA Ester in Radiochemical Methylation

In a direct comparative study for the synthesis of the PET tracer 1-[11C]methylnaphthalene, methylboronic acid and its pinacol ester derivative both achieved a radiochemical yield (RCY) of approximately 50% [1]. In stark contrast, the corresponding N-methylimidodiacetic acid (MIDA) boronic ester precursor yielded less than 4% RCY under the same Suzuki-type coupling conditions [1]. This demonstrates a decisive and quantifiable advantage for the boronic acid form over the MIDA ester for this application.

Radiochemistry PET Tracer Synthesis 11C-Methylation

Volatility-Driven Synthetic Advantage: Unique Deprotection Strategy

The deprotection of boronic esters to the corresponding boronic acid can be performed under mild conditions using a transesterification approach that specifically leverages the high volatility of methylboronic acid and its diol esters [1]. This unique physical property enables a facile purification workflow by removing the volatile byproduct, thereby eliminating the need for cumbersome and often problematic chromatographic or extraction steps that are required when working with less volatile aryl or higher alkyl boronic acids [1].

Boronic Ester Deprotection Purification Process Chemistry

Stability and Handling Profile: Methylboronic Acid vs. Potassium Trifluoroborate Salt

Methylboronic acid is hygroscopic and exists in equilibrium with its cyclic anhydride (boroxine), which can introduce variability in stoichiometry and handling . In contrast, its derivative, potassium methyltrifluoroborate, is reported to be moisture- and air-stable, simplifying storage and weighing procedures . While the trifluoroborate salt offers superior handling convenience, the boronic acid form is typically more reactive, as trifluoroborates often require slow, base-mediated hydrolysis to release the active boronic acid species for transmetalation .

Reagent Stability Suzuki Coupling Process Reproducibility

Recommended Application Scenarios for Methylboronic Acid Procurement Based on Quantitative Evidence


Radiochemical Synthesis of 11C-Labeled PET Tracers

This scenario is directly supported by evidence showing methylboronic acid and its pinacol ester achieve ~50% radiochemical yield, a >12.5-fold improvement over the MIDA ester precursor (<4% RCY) in the synthesis of 1-[11C]methylnaphthalene . Procurement of methylboronic acid is thus justified for laboratories focused on high-yield, rapid 11C-methylation reactions where the efficiency of the methyl transfer is critical due to the short half-life of the radioisotope.

Suzuki-Miyaura Couplings Requiring High Reactivity with Electron-Donating Groups

Evidence confirms that electron-donating groups on the boronic acid enhance the transmetalation step in Suzuki couplings . The high pKa of methylboronic acid (10.7), compared to phenylboronic acid (8.8), indicates its strong electron-donating character [2]. Therefore, methylboronic acid should be prioritized for cross-coupling reactions where the rate-determining step is transmetalation and a strong electron-donating boron reagent is needed to accelerate the reaction, especially when coupling with less reactive or electron-rich aryl halides.

Boronic Ester Deprotection and Streamlined Purification Workflows

The unique volatility of methylboronic acid and its esters enables a specialized transesterification-based deprotection strategy that simplifies purification . This scenario is most applicable in medicinal chemistry and process development where the efficient conversion of a boronic ester to the free acid is a key step. Procuring methylboronic acid for this purpose can eliminate chromatographic purification, significantly reducing processing time and material costs.

Synthesis of Methylated Arenes via Direct C-H Functionalization

Methylboronic acid has been demonstrated as an efficient coupling partner for the direct C-H methylation of arenes, producing methylated arenes in moderate to good yields when used in conjunction with removable directing groups like 2-pyridylsulfinyl . This provides a strong rationale for its procurement in programs developing novel methylation methodologies, as it offers a more direct and potentially more atom-economical route compared to traditional cross-coupling with pre-functionalized arenes.

Technical Documentation Hub

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